molecular formula C8H12N4 B1436314 2-Cyclobutyl-3-hydrazinylpyrazine CAS No. 1565550-47-1

2-Cyclobutyl-3-hydrazinylpyrazine

Cat. No. B1436314
M. Wt: 164.21 g/mol
InChI Key: OQMANAPVMKZFTF-UHFFFAOYSA-N
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Description

“2-Cyclobutyl-3-hydrazinylpyrazine” is a chemical compound with the CAS Number: 1565550-47-1 . It has a molecular weight of 164.21 and its IUPAC name is 2-cyclobutyl-3-hydrazineylpyrazine .


Molecular Structure Analysis

The InChI code for “2-Cyclobutyl-3-hydrazinylpyrazine” is 1S/C8H12N4/c9-12-8-7 (6-2-1-3-6)10-4-5-11-8/h4-6H,1-3,9H2, (H,11,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“2-Cyclobutyl-3-hydrazinylpyrazine” is a powder and it is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

DNA Binding and Biological Activity

Research has demonstrated the significance of pyrazine derivatives in binding to DNA, which is crucial for understanding their biological activities and potential therapeutic applications. A study by Mech-Warda et al. (2022) focused on low-molecular pyrazine-based DNA binders, exploring their physicochemical and antimicrobial properties. The study found that pyrazine derivatives, including chlorohydrazinopyrazine, exhibit a high affinity for DNA without showing toxicity towards human cells, suggesting potential clinical applications (Mech-Warda et al., 2022).

Synthesis of Novel Compounds

The synthesis and structural analysis of pyrazine derivatives have led to the development of novel compounds with promising biological activities. For example, studies have synthesized new indole-containing heterocyclic substances using 2-arylhydrazononitriles, demonstrating significant antimicrobial activities against a range of bacteria and yeast (Behbehani et al., 2011). Another study synthesized hydrazinobenzothiazole and its derivatives, investigating their absorption properties and potential as disperse dyes, highlighting the versatility of pyrazine derivatives in chemical synthesis (Şener et al., 2018).

Antimicrobial and Pharmacological Applications

Pyrazine derivatives have been explored for their antimicrobial properties, with several studies synthesizing compounds that exhibit activity against Gram-negative and Gram-positive bacteria, as well as yeast. One study on the synthesis of aminophosphinic acids containing cyclobutane and 1,3-thiazole demonstrated significant activity against Staphylococcus aureus and Mycobacterium fortuitum, indicating the potential for developing new antimicrobial agents (Koparir et al., 2011). Furthermore, the synthesis of novel aminocyclobut-2-en-1-ones showed promise as potent VLA-4 antagonists, underscoring the potential therapeutic applications of these compounds (Brand et al., 2003).

Safety And Hazards

The safety information for “2-Cyclobutyl-3-hydrazinylpyrazine” includes several hazard statements: H302, H315, H319, H335, H351 . These codes correspond to specific hazards associated with the compound. Precautionary statements are also provided: P201, P202, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name

(3-cyclobutylpyrazin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c9-12-8-7(6-2-1-3-6)10-4-5-11-8/h4-6H,1-3,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMANAPVMKZFTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC=CN=C2NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclobutyl-3-hydrazinylpyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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